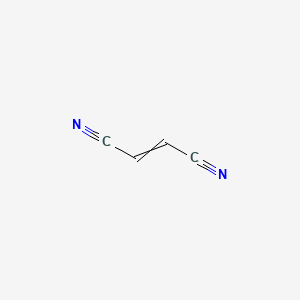

But-2-enedinitrile

説明

Contextual Significance of Dinitrile Compounds in Contemporary Chemical Research

Dinitrile compounds, organic molecules containing two cyano (-C≡N) groups, are of considerable importance in modern chemical research. rsc.orgnovapublishers.com The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. ebsco.com This reactivity makes dinitriles valuable intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals to polymers. rsc.orgresearchgate.net They are key precursors in the polymer industry and serve as building blocks for fine chemicals. rsc.org The unique electronic properties conferred by the two nitrile groups also make these compounds interesting for applications in materials science.

Overview of But-2-enedinitrile and Key Structural Features in Advanced Investigations

This compound, with the chemical formula C₄H₂N₂, exists as two geometric isomers: maleonitrile (B3058920) (the cis or Z-isomer) and fumaronitrile (B1194792) (the trans or E-isomer). nih.govnih.govdoubtnut.com This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the two nitrile groups. doubtnut.com

Fumaronitrile ((E)-but-2-enedinitrile): In this isomer, the nitrile groups are on opposite sides of the double bond. nih.gov It is a brown crystalline solid. chemicalbook.com

Maleonitrile ((Z)-but-2-enedinitrile): Here, the nitrile groups are on the same side of the double bond. ontosight.ai It is a colorless or white solid that may turn yellow or brown with age. wikipedia.org

These structural differences lead to variations in their physical and chemical properties, influencing their reactivity and suitability for specific applications. ontosight.ai The unique electronic and steric properties of these isomers make them versatile intermediates in organic synthesis, coordination chemistry, and materials science.

Scope and Objectives of Current and Future Academic Inquiries into this compound Systems

Current research on this compound systems is multifaceted. A primary focus is the development of efficient and environmentally friendly synthetic methods. rsc.org Researchers are also exploring the unique reactivity of both isomers in various chemical transformations, including cycloaddition reactions and polymerization. researchgate.net

Future academic inquiries are directed towards expanding the applications of this compound. This includes their use in the synthesis of novel polymers with enhanced thermal and mechanical properties, the development of advanced materials for electronics and energy storage, and their role as intermediates in the synthesis of complex pharmaceutical compounds. chemicalbook.comontosight.ai The study of their derivatives and their potential in medicinal chemistry, for instance as anticancer or antimicrobial agents, is also a growing area of interest.

Structure

2D Structure

3D Structure

特性

分子式 |

C4H2N2 |

|---|---|

分子量 |

78.07 g/mol |

IUPAC名 |

but-2-enedinitrile |

InChI |

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H |

InChIキー |

KYPOHTVBFVELTG-UHFFFAOYSA-N |

正規SMILES |

C(=CC#N)C#N |

製品の起源 |

United States |

Chemical Properties and Reactivity

The distinct spatial arrangement of the nitrile groups in fumaronitrile (B1194792) and maleonitrile (B3058920) results in different chemical properties and reactivity patterns.

| Property | Fumaronitrile ((E)-isomer) | Maleonitrile ((Z)-isomer) |

| Molecular Formula | C₄H₂N₂ nih.gov | C₄H₂N₂ nih.gov |

| Molecular Weight | 78.07 g/mol nih.gov | 78.07 g/mol nih.gov |

| Appearance | Brown crystalline solid nih.govchemicalbook.com | Colorless to white solid wikipedia.org |

| Melting Point | 93-95 °C chemicalbook.comsigmaaldrich.com | 32 °C wikipedia.org |

| Boiling Point | 186 °C chemicalbook.comsigmaaldrich.com | 220.1 °C wikipedia.org |

| Solubility in Water | Insoluble chemicalbook.comnoaa.gov | Soluble nih.gov |

The reactivity of the carbon-carbon double bond in both isomers is a key area of investigation. They can participate in various reactions, including:

Cycloaddition Reactions: Maleonitrile, in particular, is a known reagent in Diels-Alder reactions, which are crucial for constructing complex organic molecules.

Coordination Chemistry: Both isomers can act as ligands, binding to metal centers through the nitrogen atoms of the nitrile groups. Maleonitriledithiolate, a derivative of maleonitrile, is particularly noted for forming stable complexes with transition metals. ontosight.ai

Isomerization: Fumaronitrile can be isomerized to maleonitrile under certain conditions, such as in the presence of a base or through photo-initiation. google.com Conversely, maleonitrile can isomerize to the more stable fumaronitrile. google.com

Applications in Polymer and Materials Science

Fumaronitrile (B1194792) and maleonitrile (B3058920) are valuable monomers in the synthesis of a variety of polymers. chemicalbook.com

Fumaronitrile, an electron-acceptor monomer, does not undergo homopolymerization but readily forms copolymers with electron-donor monomers via a charge transfer complex mechanism under free radical conditions. dergipark.org.tr This property has been utilized in the synthesis of quaterpolymers with superior thermal and mechanical properties. The incorporation of fumaronitrile into polyacrylonitrile (B21495) copolymers has been shown to enhance the thermal stability and char yield, making it a valuable component for producing precursors for carbon fibers with improved mechanical properties. Furthermore, the alternating radical polymerization of fumaronitrile with divinylbenzene (B73037) produces microporous organic polymers with high surface areas, which have potential applications in gas adsorption and energy storage.

Maleonitrile and its derivatives are also important in materials science. They are used in the preparation of Schiff-base ligands, macrocyclic porphyrazines, and heterocyclic compounds. The unique electronic properties of but-2-enedinitrile derivatives make them candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs) and nonlinear optical materials. ontosight.ai Derivatives of diaminomaleonitrile (B72808), which can be synthesized from maleonitrile, have been studied for their potential as dyes and semiconductors. ontosight.airesearchgate.net

Emerging Research and Future Outlook

Comprehensive Synthetic Strategies for this compound Core Structures

The synthesis of this compound and its derivatives is achieved through various strategic approaches in organic chemistry, often tailored to the specific substitution pattern desired on the core scaffold. These methods range from multi-step sequences involving simple precursors to highly efficient condensation reactions.

The construction of complex this compound derivatives frequently relies on multi-step synthetic sequences. These routes offer the flexibility to introduce a variety of functional groups. A common strategy involves the initial formation of a core structure which is then further modified. For instance, simpler precursors can undergo a series of reactions, including alkylation and nitrilation, to build the target molecule. smolecule.com

One prevalent multi-step approach begins with the condensation of an aromatic aldehyde with a nitrile-containing compound, such as malononitrile (B47326) or diaminomaleonitrile (B72808) (DAMN), in the presence of a base. This is often followed by subsequent reactions, like the addition of an amine, to yield the final, more complex this compound derivative. These methods are versatile, allowing for the synthesis of a wide array of derivatives by varying the initial aldehyde and nitrile precursors. smolecule.com

Condensation reactions are a cornerstone for the synthesis of this compound frameworks. A general and effective procedure involves the reaction of cyanoethenyl precursors with aromatic amines. This approach is particularly useful for generating β-heteroaryl-α,β-didehydro-α-amino acid derivatives. The reaction of diaminomaleonitrile (DAMN), a key cyanoethenyl precursor, with aromatic aldehydes is a widely utilized method to produce monoimines that are derivatives of this compound. mdpi.com These monoimines serve as valuable synthetic intermediates for a variety of heterocyclic compounds and polymers. mdpi.com

The directed condensation of amines and aldehydes is a highly effective method for assembling this compound derivatives. A prominent example is the reaction between diaminomaleonitrile (DAMN) and various aromatic aldehydes, which yields (2Z)-2-Amino-3-{[(1E)-arylmethylene]-amino}this compound monoimines. mdpi.com This reaction can be performed under various conditions, including in solvents like methanol (B129727) or water, or even under solvent-free conditions. mdpi.com

Another example is the double condensation reaction of benzaldehyde (B42025) with diaminomaleonitrile in refluxing toluene (B28343), using a catalytic amount of piperidine (B6355638), to produce (E)-2,3-Bis[(E)-benzylideneamino]this compound. iucr.org The reaction proceeds by continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. iucr.org The versatility of this method is demonstrated by the wide range of aldehydes and amines that can be employed, leading to a diverse library of this compound derivatives. mdpi.com

Table 1: Examples of this compound Derivatives from Aldehyde-Amine Condensation

| Aldehyde Reactant | Amine Reactant | Resulting this compound Derivative | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Diaminomaleonitrile (DAMN) | (2Z)-2-Amino-3-{[(1E)-(phenyl)methylene]-amino}this compound | 78% | mdpi.com |

| 4-Methoxybenzaldehyde | Diaminomaleonitrile (DAMN) | (2Z)-2-Amino-3-{[(1E)-(4-methoxyphenyl)methylene]-amino}this compound | 93.3% | mdpi.com |

| 2-Hydroxybenzaldehyde | Diaminomaleonitrile (DAMN) | (2Z)-2-Amino-3-{[(1E)-(2-hydroxyphenyl)methylene]-amino}this compound | 49.2% | mdpi.com |

| Benzaldehyde | Diaminomaleonitrile (DAMN) | (E)-2,3-Bis[(E)-benzylideneamino]this compound | 62% | iucr.org |

The choice of solvent and catalyst plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and even product selectivity. numberanalytics.com

Solvent Effects : Polar solvents such as methanol and ethanol (B145695) are commonly used as they enhance the homogeneity of the reaction mixture and can facilitate necessary proton transfers. However, research into "green chemistry" approaches has demonstrated that water can be an effective solvent for the condensation of DAMN with aromatic aldehydes, offering environmental and cost benefits. mdpi.com In some cases, particularly with liquid aryl aldehydes, reactions can be conducted under solvent-free conditions, for example by gently heating the neat reactants. mdpi.com The polarity of the solvent can also be crucial in follow-up reactions; polar aprotic solvents like DMSO can stabilize charged intermediates, while protic solvents might lead to hydrolysis of the nitrile groups under certain conditions.

Catalysis : Both acid and base catalysis are employed. Basic catalysts are often used in condensation reactions involving precursors like malononitrile. For the condensation of DAMN with aromatic aldehydes bearing strong electron-withdrawing groups, acid catalysis (e.g., acetic acid) in ethanol may be required. mdpi.com In other preparations, a catalytic amount of a base like piperidine in a non-polar solvent like toluene has been used effectively. iucr.org The development of greener methods has also explored catalyst-free reactions in water or under solvent-free conditions, which proved to be efficient and chemoselective. mdpi.com

Synthesis of this compound Derivatives via Directed Amine and Aldehyde Condensations

Reaction Mechanisms of this compound Formation in Diverse Environments

Beyond conventional laboratory synthesis, this compound can form through mechanistic pathways that are prevalent in unique chemical environments, such as the interstellar medium or planetary atmospheres.

A significant non-synthetic pathway for the formation of this compound involves radical-mediated reactions, particularly in extraterrestrial environments like the atmosphere of Titan. nih.govacs.org Combined experimental and theoretical studies have shown that the reaction between the cyano radical (•CN) and cyanoethene (also known as vinyl cyanide, C₂H₃CN) is a dominant formation route. nih.govacs.orgresearchgate.net

The reaction is initiated by the barrierless attack of the cyano radical on the π-system of the cyanoethene molecule. nih.gov This leads to the addition of the •CN radical to one of the carbon atoms of the double bond, forming an intermediate radical. nih.gov This intermediate can then stabilize by eliminating a hydrogen atom (an H-displacement channel), leading to the formation of the two this compound isomers (E- and Z-NC–CH=CH–CN). nih.govacs.org This reaction has been found to be fast, even at the very low temperatures characteristic of cold interstellar clouds and Titan's atmosphere. nih.govacs.orgresearchgate.net While the formation of E- and Z-but-2-enedinitrile is the major pathway, 1,1-dicyanoethene is also formed as a minor product. nih.govacs.org Rice-Ramsperger-Kassel-Marcus (RRKM) statistical calculations are used to determine the product branching ratios under these diverse temperature conditions. acs.org

Table 2: Key Species in Radical-Mediated Synthesis of this compound

| Reactant/Intermediate | Chemical Formula | Role in Mechanism |

|---|---|---|

| Cyano Radical | •CN | Initiating radical species |

| Cyanoethene (Vinyl Cyanide) | C₂H₃CN | Substrate for radical attack |

| Radical Adduct Intermediate | C₃H₃N₂• | Formed after •CN addition to C₂H₃CN |

| E/Z-But-2-enedinitrile | NC–CH=CH–CN | Major products via H-displacement |

| Hydrogen Atom | H• | Eliminated species |

Compound Index

Theoretical and Experimental Elucidation of Reaction Channels and Potential Energy Surfaces

The reactivity of this compound, which includes isomers like fumarodinitrile ((E)-but-2-enedinitrile) and maleonitrile (B3058920) ((Z)-but-2-enedinitrile), is a subject of both experimental and theoretical investigation. ontosight.aiacs.org Potential energy surfaces (PES), which map the energy of a molecule as its atomic positions change, are crucial for understanding the structure and reactivity of these compounds. sydney.edu.auwikipedia.org These surfaces are constructed using computational methods and help in predicting reaction outcomes. sydney.edu.au

For instance, the reaction between cyano radicals and cyanoethene has been studied using crossed molecular beam experiments and electronic structure calculations to map the potential energy surface. acs.org These studies indicate that the reaction is barrierless and proceeds rapidly even at low temperatures, leading primarily to the formation of this compound isomers. acs.org

Theoretical studies, often employing Density Functional Theory (DFT), are used to analyze the molecular mechanism and regioselectivity of reactions involving dinitriles. scholarsresearchlibrary.compku.edu.cn These calculations can predict whether a reaction is kinetically or thermodynamically favored. scholarsresearchlibrary.com For example, in the [1+2] cycloaddition reaction between 2,3-dicyano-but-2-enedinitrile and chlorocarbene, DFT calculations at the B3LYP/6-31(d) level of theory have been used to analyze the activation and reaction energies. scholarsresearchlibrary.com Such computational models help in understanding the relative stability of reaction intermediates and transition states, thereby explaining the observed regiochemistry. pku.edu.cn

The study of potential energy surfaces also extends to nucleophilic substitution reactions, providing detailed insights into the reaction pathways and the relative energies of stationary points. researchgate.net

This compound as a Versatile Synthon in Complex Molecular Architectures

This compound and its derivatives are highly versatile building blocks in organic synthesis, enabling the construction of a wide array of complex molecular structures. ontosight.ai

Nucleophilic Substitution Reactions for Targeted Functionalization

Nucleophilic substitution is a fundamental reaction type in organic chemistry where a nucleophile replaces a leaving group on a substrate. solubilityofthings.comebsco.com In the context of this compound derivatives, such as (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound, the amino group can be substituted by other nucleophiles under appropriate conditions. This allows for the targeted functionalization of the molecule, leading to the synthesis of various derivatives with tailored properties. cas.cn The efficiency of these reactions is influenced by factors like the substrate structure, the nature of the nucleophile, and the leaving group. solubilityofthings.com

Oxidative and Reductive Transformations for Derivative Generation

This compound derivatives can undergo both oxidation and reduction to generate a diverse range of new compounds. For example, (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide. Conversely, reduction with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can produce reduced amine derivatives. Fumarodinitrile itself can be hydrogenated to form succinonitrile. ontosight.ai These transformations are key for creating libraries of compounds for various applications.

Cycloaddition Reactions and Regioselectivity Studies with Dinitrile Reactants

Cycloaddition reactions are powerful tools for forming cyclic compounds. numberanalytics.com this compound and its derivatives are excellent reactants in these processes. ontosight.aiorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for example, involves the reaction of a 1,3-dipolar compound with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocycles. organic-chemistry.org Nitriles can also act as dipolarophiles in these reactions. organic-chemistry.orgoup.comoup.com

The regioselectivity of these reactions, which determines the orientation of the reactants in the product, is a critical aspect. numberanalytics.commdpi.com Theoretical studies using DFT can predict the regioselectivity by analyzing the energies of different reaction pathways. scholarsresearchlibrary.compku.edu.cn For instance, in the [3+2] cycloaddition of 2-(trifluoromethyl)-N-tosylaziridine with nitriles, the reaction proceeds with excellent regioselectivity, influenced by the electron-withdrawing trifluoromethyl group. acs.org Similarly, silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane with 1,2-dicyanoalkenes also shows excellent regioselectivity. chinesechemsoc.org

| Reaction Type | Reactants | Product Type | Key Findings |

| [1+2] Cycloaddition | 2,3-Dicyano-but-2-enedinitrile, Chlorocarbene | Cyclopropane derivative | Attack on the double bond is favored kinetically and thermodynamically. scholarsresearchlibrary.com |

| 1,3-Dipolar Cycloaddition | Photoinduced carbonyl ylides, Ethyl vinyl ether | Tetrahydrofuran system | High regioselectivity observed, which can be explained by semiempirical AM1 calculations. rsc.org |

| [3+2] Cycloaddition | N-triflyl-nitrile imines, Nitriles | 1,2,4-triazoles | Reaction proceeds in a regioselective manner. oup.comoup.com |

| [3+2] Cycloaddition | 2-(Trifluoromethyl)-N-tosylaziridine, Nitriles | 4-(Trifluoromethyl)-1,3-imidazolines | Excellent regioselectivity mediated by TiF4. acs.org |

| Silver-Catalyzed [3+2] Cycloaddition | Trifluorodiazoethane, 1,2-Dicyanoalkenes | 3-CF3-4-CN-pyrazoles | Excellent regioselectivity and wide substrate scope. chinesechemsoc.org |

Formation and Reactivity of Schiff Base Derivatives from Diaminomaleonitrile

Diaminomaleonitrile (DAMN), a derivative of this compound, is a key precursor for synthesizing a wide variety of compounds, including Schiff bases. researchgate.netnih.gov Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. google.com

The synthesis of asymmetric Schiff bases from DAMN has been achieved through methods like the acid chloride space-occupying method. google.com This involves the monoacetylation of DAMN followed by condensation with an aldehyde, such as salicylaldehyde (B1680747). google.com These Schiff base ligands can then be used to form metal complexes. google.com One-pot reactions are also employed to synthesize DAMN-derived Schiff bases for applications like dye-sensitized solar cells. doaj.orgresearchgate.netugm.ac.idugm.ac.id

These Schiff bases are versatile ligands in coordination chemistry and can exist in different tautomeric forms, such as phenol-imine or keto-amine, which can be influenced by intramolecular hydrogen bonding. researchgate.netnih.gov

Exploitation in Heterocyclic Compound Synthesis

This compound and its derivatives are extensively used in the synthesis of heterocyclic compounds. ontosight.airesearchgate.net The nitrile groups in these molecules are reactive and can participate in various cyclization reactions. ontosight.ai

For example, fumarodinitrile can undergo cycloaddition reactions to form heterocyclic compounds. ontosight.ai Derivatives of diaminomaleonitrile are used as precursors for a wide range of heterocyclic compounds with pharmacological importance. researchgate.net The reaction of aldehydes with compounds like 3-aminobut-2-enenitrile can lead to the formation of 1,4-dihydropyridine (B1200194) derivatives. sci-hub.se Furthermore, the silver-catalyzed cycloaddition of trifluorodiazoethane with 2-phenylthis compound (B14588889) provides a route to trifluoromethyl- and cyano-substituted pyrazoles, which are valuable in agrochemicals and pharmaceuticals. chinesechemsoc.org

Crystallographic Investigations of this compound and its Derivatives

Crystallographic studies, particularly those utilizing single-crystal X-ray diffraction, provide fundamental insights into the three-dimensional arrangement of atoms and molecules in the solid state. These investigations are crucial for understanding the structure-property relationships of this compound and its derivatives.

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of molecular and crystal structures. ntu.edu.sg For this compound, which exists as two geometric isomers, maleonitrile (cis) and fumaronitrile (trans), this method has been instrumental in elucidating their distinct structural characteristics.

Fumaronitrile, the trans-isomer of this compound, has been the subject of several crystallographic studies. rsc.orgrsc.org These studies reveal its molecular formula as C₄H₂N₂. nist.gov In a complex with platinum, fumaronitrile was found to crystallize in the monoclinic space group P2₁/c. rsc.org The structure of fumaronitrile itself has been characterized, providing a basis for understanding its reactivity and physical properties. nist.govnih.gov

Diaminomaleonitrile (DAMN), a derivative of maleonitrile, is a tetramer of hydrogen cyanide and serves as a versatile building block in organic synthesis. eurekaselect.comeurekaselect.com Its crystal and molecular structure were determined by Penfold and Lipscomb, revealing important details about its geometry. eurekaselect.com DAMN crystallizes as a brown powder. nih.gov The investigation of its derivatives, such as Schiff bases, has further expanded the understanding of this class of compounds. rsc.org For instance, the crystal structure of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound has been confirmed through single-crystal X-ray diffraction, highlighting its (Z,E)-configuration. Similarly, the structure of (E)-2,3-Bis[(E)-benzylideneamino]this compound was found to be effectively planar with the two halves of the molecule related by inversion symmetry. iucr.orgresearchgate.net

Derivatives of this compound have been studied in various contexts. For example, the crystal structure of a nickel(III) maleonitriledithiolate complex was determined, showing a three-dimensional supramolecular structure formed through π-π interactions. The structure of a palladium(0) complex with a π-bonded fumaronitrile group has also been reported. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Fumaronitrilebis(triphenylphosphine)platinum | Monoclinic | P2₁/c | Dihedral angle between P(1), Pt, P(2) and C(1), Pt, C(2) planes is 5.2°. | rsc.org |

| (E)-2,3-Bis[(E)-benzylideneamino]this compound | Triclinic | P1 | Molecule is effectively planar; exhibits π-stacking with an interplanar spacing of 3.431 (3) Å. | iucr.orgresearchgate.net |

| 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]this compound | Monoclinic | P2/c | Molecule is roughly planar; exists in the phenol-imine tautomeric form. | researchgate.net |

| Diaminomaleonitrile | - | - | Weakly basic properties; reactivity comparable to o-phenylenediamine. | eurekaselect.comeurekaselect.com |

The planarity of the this compound backbone and its derivatives is a key factor influencing their electronic properties and intermolecular interactions. In (E)-2,3-Bis[(E)-benzylideneamino]this compound, the molecule is essentially planar, with only minor deviations of the ortho-carbon atoms of the phenyl ring from the mean plane. iucr.orgresearchgate.net This planarity facilitates π-stacking interactions between adjacent molecules, with an observed interplanar spacing of 3.431 Å. iucr.orgnih.gov

In contrast, a derivative of maleonitrile, (2Z)-2,3-bis[(4-nitrobenzyl)sulfanyl]this compound, shows a nearly planar maleonitrile moiety, but the two benzene (B151609) rings are almost perpendicular to this plane. researchgate.net This arrangement still allows for intermolecular S···S and π–π interactions. researchgate.net

Torsion angles provide a quantitative measure of the deviation from planarity. In a Schiff base derivative of diaminomaleonitrile, (2,4-(OH)₂C₆H₃)C(H)=NC(CN)=C(CN)NH₂, a significant twist of nearly 7° is observed around the C1—N1 bond, as indicated by the C5—N1—C1—C2 torsion angle of 173.23(13)°. sunway.edu.my This suggests limited conjugation across the molecule. sunway.edu.my In a palladium(0) complex, the asymmetry of a camphor (B46023) ligand leads to different orientations of the N-aryl groups relative to the PdN₂ plane, with C=N—C—C torsion angles of 102.4 (4) and 39.4 (4)°. researchgate.net

π-stacking is a significant non-covalent interaction in the crystal packing of many this compound derivatives. utexas.edu In a nickel(III) maleonitriledithiolate complex, π-π interactions between the Ni(mnt)₂⁻ plane and a neighboring benzimidazole (B57391) ring, as well as between adjacent cations and anions, lead to a one-dimensional columnar stack and a three-dimensional supramolecular structure. The nature of these interactions can be influenced by substituents; for instance, electron-withdrawing groups can reduce π-π stacking.

| Compound/Derivative | Planarity/Torsion Angle Details | π-Stacking Interactions | Reference |

|---|---|---|---|

| (E)-2,3-Bis[(E)-benzylideneamino]this compound | Effectively planar molecule. | Interplanar spacing of 3.431 (3) Å. | iucr.orgresearchgate.net |

| (2Z)-2,3-bis[(4-nitrobenzyl)sulfanyl]this compound | Nearly planar maleonitrile moiety; benzene rings nearly perpendicular to the maleonitrile plane. | Intermolecular S···S and π–π interactions are observed. | researchgate.net |

| (2,4-(OH)₂C₆H₃)C(H)=NC(CN)=C(CN)NH₂ | Major twist of nearly 7° about the C1—N1 bond (C5—N1—C1—C2 torsion angle of 173.23(13)°). | - | sunway.edu.my |

| Nickel(III) maleonitriledithiolate complex | - | π-π interactions lead to a 1D columnar stack and 3D supramolecular structure. |

Hydrogen bonding plays a critical role in the crystal engineering of this compound derivatives, dictating molecular aggregation and conformation. nih.gov Both intramolecular and intermolecular hydrogen bonds are observed in the solid state.

In the Schiff base derivative 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]this compound, an intramolecular O—H···N hydrogen bond is formed between the hydroxyl group and the azomethine nitrogen atom, creating an S(6) ring. researchgate.net This compound also exhibits two intermolecular N—H···N hydrogen bonds, which link the molecules into corrugated sheets. researchgate.net

| Compound | Hydrogen Bonding Type | Description | Reference |

|---|---|---|---|

| 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]this compound | Intramolecular and Intermolecular | Intramolecular O—H···N bond forms an S(6) ring. Intermolecular N—H···N bonds create corrugated sheets. | researchgate.net |

| (2,4-(OH)₂C₆H₃)C(H)=NC(CN)=C(CN)NH₂ | Intramolecular | Proximate hydroxyl-O—H and amine-N—H form hydrogen bonds with the imine-N atom, creating S(6) and S(5) loops. | sunway.edu.my |

Analysis of Planarity, Torsion Angles, and π-Stacking Interactions

Stereochemical Influences on Molecular Architecture and Reactivity

Stereochemistry, particularly E/Z isomerism and tautomerism, profoundly impacts the molecular architecture, electronic properties, and chemical reactivity of this compound and its derivatives.

This compound exists as two geometric isomers: fumaronitrile (trans or E-isomer) and maleonitrile (cis or Z-isomer). nih.gov The trans arrangement in fumaronitrile is thermodynamically more stable than the cis configuration of maleonitrile. This stability difference influences their reactivity; for instance, maleonitrile's strained cis-structure makes it less suitable for certain reactions like Diels-Alder cycloadditions compared to fumaronitrile.

The reaction between cyano radicals and cyanoethene can lead to the formation of both E- and Z-isomers of this compound. astrochem-tools.orgacs.orgacs.orgresearchgate.net The stereochemistry of derivatives can also be controlled. For example, the Schiff base (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound has a defined (Z,E)-configuration. In another case, a Schiff base derived from diaminomaleonitrile was found to have a trans-configuration, which was confirmed by X-ray crystallography, even though the starting diaminomaleonitrile was the cis-isomer. researchgate.net This suggests that isomerization can occur during the reaction, likely driven by the greater stability of the trans product. researchgate.net

Substituents on the this compound framework can significantly alter crystallographic and electronic properties. For example, in bis(aryl)fumaronitriles, bromine substituents enhance molecular packing through halogen bonding, while methoxy (B1213986) groups increase electron density. Electron-withdrawing groups like trifluoromethyl can reduce π-π stacking interactions.

| Isomer/Derivative | Stereochemical Feature | Impact on Properties/Reactivity | Reference |

|---|---|---|---|

| Fumaronitrile (E-isomer) | trans-configuration | Thermodynamically more stable; more suitable for Diels-Alder reactions. | |

| Maleonitrile (Z-isomer) | cis-configuration | Less stable; strained structure. | |

| (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound | (Z,E)-configuration | Defined stereochemistry influences its molecular structure. | |

| Bis(4-bromophenyl)fumaronitrile | Bromine substituents | Enhances molecular packing via halogen bonding. | |

| Bis(4-methoxyphenyl)fumaronitrile | Methoxy groups | Increases electron density. |

Tautomerism, the interconversion of structural isomers through the relocation of a proton, is a key concept for understanding the reactivity of certain this compound derivatives. numberanalytics.comtgc.ac.inwikipedia.org Schiff bases derived from diaminomaleonitrile can exist in different tautomeric forms, such as the phenol-imine and keto-amine forms. researchgate.net

The solid-state structure of 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]this compound shows that it exists in the phenol-imine tautomeric form. researchgate.net The stability and reactivity of these tautomers can be influenced by solvent polarity and proticity. For example, protic solvents can promote proton exchange involved in tautomerization. The presence of different tautomeric forms can alter the reaction pathways and outcomes. numberanalytics.com For instance, in keto-enol tautomerism, the enol form is generally more reactive than the more stable keto form. numberanalytics.com This principle applies to the reactivity of this compound derivatives where different tautomers can exhibit varied nucleophilicity and electrophilicity. numberanalytics.com

E/Z Isomerism and its Impact on Electronic Properties and Interactions

Advanced Spectroscopic Elucidation of Structural Features

The geometric isomers of this compound, maleonitrile (the cis or (Z)- isomer) and fumaronitrile (the trans or (E)- isomer), can be unequivocally distinguished through the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in providing detailed information about the molecular framework, confirming the identity of each isomer and elucidating the nature of their chemical bonds.

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound by analyzing the chemical environment of their protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The symmetry of the isomers plays a crucial role in their ¹H NMR spectra. In fumaronitrile (trans isomer), the two olefinic protons are chemically equivalent due to the molecule's C₂h point group symmetry. core.ac.uk This results in a single, sharp signal in the ¹H NMR spectrum. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, fumaronitrile exhibits a singlet at a specific chemical shift. chemicalbook.com

In contrast, the two olefinic protons in maleonitrile (cis isomer) are also chemically equivalent (C₂v symmetry) and thus also show a single peak. nih.gov However, the chemical shift of the protons is influenced by the proximity of the nitrile groups. The key distinction lies in the coupling constants if the molecule were asymmetrically substituted. For the parent compounds, the difference in the chemical shift itself is a primary identifier.

¹³C NMR Spectroscopy: The ¹³C NMR spectra also provide definitive evidence for isomer identification. Both maleonitrile and fumaronitrile are expected to show two distinct signals: one for the sp-hybridized carbon atoms of the nitrile groups (-C≡N) and another for the sp²-hybridized olefinic carbon atoms (-CH=CH-).

For fumaronitrile , the trans isomer, the nitrile carbon resonance and the olefinic carbon resonance are key identifiers. spectrabase.com Similarly, maleonitrile , the cis isomer, displays its own characteristic chemical shifts for the nitrile and olefinic carbons. nih.gov The difference in the electronic environment and steric strain between the cis and trans configurations leads to distinguishable chemical shifts for both the nitrile and vinyl carbons in their respective ¹³C NMR spectra. The nitrile carbon in complexes involving maleonitrile has been observed to shift downfield upon coordination to a metal center, indicating a change in its electronic environment. tandfonline.com

Interactive Table: ¹³C NMR Chemical Shifts for this compound Isomers

| Isomer | Functional Group | Reported Chemical Shift (ppm) |

|---|---|---|

| Fumaronitrile | Nitrile Carbon (-C≡N) | Data not consistently available in search results |

| Olefinic Carbon (-CH=CH-) | Data not consistently available in search results | |

| Maleonitrile | Nitrile Carbon (-C≡N) | ~119 (in a ruthenium complex) tandfonline.com |

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a "fingerprint" that is unique to the compound's structure and stereochemistry. For this compound, the key vibrational modes are the C≡N stretch, the C=C stretch, and various C-H bending modes.

The most characteristic absorption band in the IR spectra of both isomers is the nitrile (C≡N) stretching vibration. This typically appears in the region of 2200-2240 cm⁻¹. While both isomers exhibit a strong peak in this region, the exact frequency can differ slightly due to the different symmetries and steric environments. For example, in certain maleonitrile derivatives, the C≡N stretch has been observed around 2204-2211 cm⁻¹. dergipark.org.tr In some substituted fumaronitrile derivatives, this stretch is also prominent. ust.hk

The C=C double bond stretch is also a useful diagnostic peak, though often weaker than the nitrile stretch. The position of this band can help to confirm the olefinic nature of the molecule. Theoretical studies on maleonitrile have assigned the various normal modes, including the C=C stretch, C-C stretch, and C-H bends, based on its C₂v symmetry. nih.gov

The distinction between the cis and trans isomers can also be observed in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), where complex bending and torsional vibrations occur. The different symmetries of maleonitrile (C₂v) and fumaronitrile (C₂h) result in different selection rules for IR and Raman activity, leading to distinct patterns in their vibrational spectra. core.ac.uknih.gov For instance, fumaronitrile, having a center of inversion, will have vibrational modes that are IR-active but Raman-inactive, and vice-versa. This provides a definitive method for distinguishing the two isomers.

Interactive Table: Key IR Absorption Frequencies for this compound Derivatives (cm⁻¹)

| Functional Group | Maleonitrile Derivatives | Fumaronitrile |

|---|---|---|

| C≡N Stretch | 2204 - 2237 dergipark.org.tr | ~2190 (in a lead complex) acs.org |

| C=C Stretch | Assignment available, specific frequency not listed nih.gov | Data not available |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reactions involving this compound and its derivatives. These methods allow for the exploration of potential energy surfaces, the characterization of transient species, and the quantification of reactivity.

DFT has been widely employed to investigate the mechanisms of various reactions involving dinitrile systems. numberanalytics.com By mapping the potential energy surfaces, researchers can identify transition states and intermediates, thereby clarifying the pathways of complex chemical transformations. numberanalytics.com

One area of focus has been cycloaddition reactions. For instance, a theoretical study on the [1+2] cycloaddition between 2,3-Dicyano-but-2-enedinitrile (a derivative of this compound, also known as tetracyanoethylene (B109619) or TCE) and chlorocarbene was conducted at the B3LYP/6-31(d) level of theory. scholarsresearchlibrary.com This study aimed to understand the molecular mechanism and regioselectivity of the reaction. scholarsresearchlibrary.com

Furthermore, DFT is crucial in understanding the formation of this compound in extraterrestrial environments. A combined experimental and theoretical investigation of the reaction between cyano radicals (CN) and cyanoethene (C2H3CN) demonstrated that the reaction proceeds via the addition of the cyano radical to the π system of cyanoethene, followed by the elimination of a hydrogen atom. nih.gov This H-displacement channel is the dominant pathway, leading primarily to the formation of the E- and Z-isomers of this compound. nih.gov The theoretical calculations were essential to interpret the experimental findings and confirm the reaction mechanism. nih.gov

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. siyavula.comkhanacademy.org It represents the energy difference between the reactants and the high-energy transition state. khanacademy.orgunizin.org DFT calculations are a powerful method for determining these energy barriers, providing quantitative insights into reaction kinetics.

In the DFT study of the [1+2] cycloaddition of 2,3-Dicyano-but-2-enedinitrile with chlorocarbene, the activation enthalpies (ΔH‡) and activation free energies (ΔG‡) were calculated to predict the favorability of different reaction pathways. The results indicated high activation enthalpies for the formation of cyclic products, suggesting these pathways are kinetically unfavorable. scholarsresearchlibrary.com

| Reaction Pathway | Reactants | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |

| Cycloaddition Path 1 | TCE + Chlorocarbene | 4.3 | 15.0 |

| Cycloaddition Path 2 | TCE + Chlorocarbene | 81.5 | 94.1 |

| Table 1: Calculated activation energies for the [1+2] cycloaddition reaction of 2,3-Dicyano-but-2-enedinitrile (TCE) with chlorocarbene. Data sourced from a DFT study. scholarsresearchlibrary.com |

Conversely, the reaction between cyano radicals and cyanoethene to form this compound was found to be barrierless. nih.gov This implies that the reaction can proceed rapidly even at the extremely low temperatures found in the interstellar medium and the atmosphere of Titan, making it an efficient formation route for dinitriles in these environments. nih.gov The study was conducted at a collision energy of 44.6 kJ mol⁻¹. nih.gov

Conceptual DFT provides a framework to quantify chemical reactivity through various indices. nih.gov The electrophilicity index (ω) measures the ability of a species to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. nih.gov These indices are invaluable for predicting the behavior of molecules in polar reactions. nih.gov

The analysis of these indices is based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A high electrophilicity value indicates a good electrophile, while a high nucleophilicity value suggests a good nucleophile. nih.gov

In the study of the cycloaddition reaction with 2,3-Dicyano-but-2-enedinitrile (TCE), local reactivity indices were used to predict the most favorable interactions. scholarsresearchlibrary.com The analysis of the local electrophilicity index (ωk) revealed that the carbon atoms of the double bond in TCE are the most electrophilic sites (ωc= 2.04 eV). scholarsresearchlibrary.com This suggests that in this specific reaction, the carbene acts as a nucleophile while TCE behaves as an electrophile. scholarsresearchlibrary.com The most favorable reaction occurs between the site with the highest local electrophilicity index on the electrophile and the site with the highest local nucleophilicity index on the nucleophile. scholarsresearchlibrary.com

| Compound/Fragment | Index Type | Value (eV) | Reactivity Role |

| 2,3-Dicyano-but-2-enedinitrile (TCE) | |||

| C2/C3 atoms | Local Electrophilicity (ωc) | 2.04 | Electrophile |

| 2- scholarsresearchlibrary.comrsc.orgDioxolan-2-ylidene-malononitrile | |||

| C1 atom | Local Electrophilicity (ωc) | 0.87 | Electrophile |

| C2 atom | Local Electrophilicity (ωc) | 0.06 | Electrophile |

| Table 2: Calculated local electrophilicity indices for reactants in a [1+2] cycloaddition reaction. scholarsresearchlibrary.com |

Calculation of Activation and Reaction Energies for Chemical Transformations

Molecular Modeling and Simulation for Structural and Spectroscopic Analysis

Computational modeling is not only used to study reactivity but also to predict and interpret structural and spectroscopic data. These simulations provide a molecular-level understanding of experimental observations.

Infrared (IR) spectroscopy is a key technique for identifying functional groups and elucidating the structure of molecules by analyzing their vibrational modes. diva-portal.orgmdpi.com Computational methods, particularly DFT, can simulate IR spectra by calculating the vibrational frequencies and their corresponding intensities. rsc.org

These simulations are crucial for assigning experimental bands, which can be complex and overlapping. diva-portal.org While experimental spectra are often broadened by intermolecular interactions and limited by instrumental resolution, computational spectra provide sharp, well-defined peaks corresponding to specific vibrational modes. libretexts.org By comparing simulated and experimental spectra, a more accurate assignment of the observed bands can be achieved. rsc.org For example, a study on a toluene-fumaronitrile complex utilized both spectral measurements and quantum-mechanical calculations to investigate the adduct formation. rsc.org The computational results helped to interpret the experimental UV-Vis and IR spectra. rsc.org

Computational methods are particularly useful for distinguishing between isomers, such as the cis (maleonitrile) and trans (fumaronitrile) isomers of this compound. Different isomers have unique geometries and, consequently, distinct calculated energies and vibrational spectra.

Theoretical studies on diaminomaleonitrile (DAMN), a precursor to many related compounds, have shown that the cis isomer is lower in energy than the trans isomer. researchgate.net However, for a derivative, (E)-2,3-Bis[(E)-benzylideneamino]this compound, computational analysis suggested that the trans isomer of the final product is energetically favored due to the repulsion between hydrogen atoms, which explains why it is the major product formed during synthesis. researchgate.net

Furthermore, in the formation of this compound from cyano radicals and cyanoethene, theoretical calculations were essential to differentiate the formation pathways of the E- and Z-but-2-enedinitrile isomers from the minor product, 1,1-dicyanoethene. nih.gov DFT is also a powerful tool for identifying functional groups within isomers. chemrxiv.org For instance, in a study of tetrachlorobutadiene isomers, DFT provided IR spectra with well-defined peaks that were consistent across all isomers, allowing for a more detailed and accurate molecular analysis than less sophisticated methods. chemrxiv.org

Prediction of Activity Spectra for Molecular Target Interactions

Computational tools play a crucial role in modern medicinal chemistry and drug discovery by forecasting the biological activity of chemical compounds. One such prominent method is the Prediction of Activity Spectra for Substances (PASS), a computer program that estimates the probable biological activities of a compound based on its structural formula. bmc-rm.org The PASS algorithm analyzes structure-activity relationships from a vast training set containing information on over 1.6 million known biologically active substances. genexplain.com It provides probabilities for a compound to be active (Pa) or inactive (Pi) for thousands of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. bmc-rm.orggenexplain.com

For this compound and its isomers, fumaronitrile ((E)-but-2-enedinitrile) and maleonitrile ((Z)-but-2-enedinitrile), the PASS tool can be used to generate a hypothetical spectrum of biological activities. While direct PASS predictions for the parent this compound are not extensively published, the methodology has been applied to more complex derivatives, indicating its utility for this class of compounds. smolecule.com The predictions for this compound would be derived from its structural features: a conjugated system with two nitrile groups on an ethylene (B1197577) backbone. These features are present in many biologically active molecules, allowing the algorithm to infer potential interactions.

The predicted activities can guide experimental studies, highlighting the most promising avenues for pharmacological research. For instance, the nitrile groups and the unsaturated bond are key toxicophores and pharmacophores in various known drugs and biologically active compounds. Computational screening might suggest interactions with enzymes involved in cell proliferation or metabolic pathways, flagging potential antineoplastic or antimicrobial properties. smolecule.com

Table 1: Representative Predicted Biological Activities for this compound Systems via PASS

| Predicted Activity Class | Potential Molecular Target/Mechanism | Rationale for Prediction |

| Antineoplastic | Inhibition of enzymes critical for cancer cell survival or proliferation. | The dinitrile functionality is a feature in some anticancer agents; the planar, conjugated system can facilitate intercalation or enzyme active site binding. |

| Antimicrobial | Disruption of microbial cell membranes or inhibition of essential metabolic pathways. smolecule.com | Nitrile-containing compounds have shown efficacy against various bacterial and fungal strains. |

| Enzyme Inhibition | Interaction with various enzyme families (e.g., cyclooxygenase). way2drug.com | The electrophilic nature of the double bond and the polarity of the nitrile groups can lead to binding with active site residues. |

| Neuroprotective Effects | Modulation of receptors or enzymes in the central nervous system. smolecule.com | Small, polar molecules can sometimes cross the blood-brain barrier and interact with neurological targets. |

This table is illustrative, based on the known capabilities of PASS and its application to structurally related compounds. The probabilities (Pa and Pi) would be generated by the specific software.

Computational Insights into Stereoisomerism and Conformational Dynamics

This compound exists as two geometric isomers: the (E)-isomer, known as fumaronitrile, and the (Z)-isomer, known as maleonitrile. Computational chemistry provides powerful tools to investigate the structure, stability, and dynamics of these stereoisomers.

Quantum chemical modeling, including ab initio calculations and density-functional theory (DFT), has been extensively used to determine the geometric parameters and relative energies of fumaronitrile and maleonitrile. arizona.eduresearchgate.net Studies combining microwave spectroscopy with high-level ab initio calculations (such as CCSD(T)/cc-pVTZ) have provided highly accurate equilibrium structures for both isomers. nih.govacs.org

These computational studies consistently show that fumaronitrile, the (E)-isomer, is thermodynamically more stable than maleonitrile. aanda.org The energy difference is attributed to the greater steric repulsion between the adjacent nitrile groups in the (Z)-configuration. The calculated energy difference is approximately 263 K (or about 2.2 kJ/mol). aanda.org

Conformational dynamics, particularly the isomerization between the (E) and (Z) forms, has also been a subject of theoretical investigation. DFT calculations have been employed to map the potential energy surface for the rotation around the central C=C bond. These calculations predict a significant energy barrier for the geometric isomerization of the fumaronitrile radical anion, calculated to be 31.2 kcal/mol. arizona.edu For the neutral molecules, the barrier is expected to be substantially higher due to the double bond's nature. Frontier molecular orbital calculations (HOMO/LUMO) help in predicting sites for electrophilic and nucleophilic attack, explaining the reactivity of these isomers in chemical reactions like Diels-Alder cycloadditions, where fumaronitrile acts as an effective dienophile.

Table 2: Computed and Experimental Properties of this compound Isomers

| Property | (E)-But-2-enedinitrile (Fumaronitrile) | (Z)-But-2-enedinitrile (Maleonitrile) | Source(s) |

| Systematic Name | (2E)-But-2-enedinitrile | (2Z)-But-2-enedinitrile | |

| Molecular Formula | C₄H₂N₂ | C₄H₂N₂ | |

| Molecular Weight | 78.07 g/mol | 78.07 g/mol | chemscene.com |

| Relative Energy | 0 kJ/mol (most stable) | +2.2 kJ/mol (263 K) | aanda.org |

| Dipole Moment | 0 D (nonpolar) | ~5.32 D | aanda.org |

| C=C Bond Length | ~1.34 Å | ~1.35 Å | arizona.edunih.govacs.org |

| C-C≡N Bond Angle | ~179° | ~178° | nih.govacs.org |

| Symmetry | C2h | C2v | arizona.eduacs.org |

Note: Bond lengths and angles are representative values from computational and spectroscopic data; actual reported values may vary slightly depending on the method used.

The combination of microwave spectroscopy and quantum chemistry has also been crucial in confirming the planarity of both molecules and detecting small deviations from linearity in the C-C≡N linkages. nih.govacs.org This detailed structural information is valuable not only for understanding fundamental chemistry but also for fields like astrochemistry, where these molecules have been detected in the interstellar medium. aanda.orgprezi.com

Table of Mentioned Chemical Compounds

| Common Name | Systematic Name |

| This compound | This compound |

| Fumaronitrile | (2E)-But-2-enedinitrile |

| Maleonitrile | (2Z)-But-2-enedinitrile |

| Ethylene | Ethene |

Coordination and Organometallic Chemistry of But 2 Enedinitrile Ligands

Synthesis and Characterization of Metal Complexes with But-2-enedinitrile Ligands

The synthesis of metal complexes using this compound and its derivatives, such as diaminomaleonitrile (B72808) (DAMN), has led to a diverse range of coordination compounds with interesting properties and potential applications in catalysis and materials science.

The design of donor-acceptor (D-A) complexes leverages the electron-accepting nature of the this compound framework in conjunction with electron-donating moieties to create materials with tailored electronic properties, such as fluorescence. researchgate.netrsc.org A common strategy involves using Schiff base ligands derived from diaminomaleonitrile (DAMN), a hydrogenated derivative of this compound.

For instance, two D-A type zinc(II) coordination complexes have been synthesized using DAMN-based Schiff-base ligands. researchgate.netrsc.org The ligands, 2-Amino-3-[(2-hydroxy-naphthalene-1-ylmethylene)-amino]-but-2-enedinitrile (L¹) and 2-[(4-chloro-2-hydroxy-benzylidene)-amino]-3-[(2-hydroxy-naphthalene-1-ylmethylene)-amino]-but-2-enedinitrile (L²), were reacted with zinc acetate (B1210297) to yield the complexes [Zn₂(L¹)₂(MeCN)(MeOH)]·(MeCN) (Complex 1) and [ZnL²(H₂O)] (Complex 2). researchgate.netrsc.org The synthesis for Complex 1 was achieved through room temperature evaporation of a methanol (B129727) solution containing the ligand and zinc acetate. researchgate.net This approach highlights a general method for creating D-A complexes where the Schiff base acts as a donor and the this compound core contributes to the acceptor properties. researchgate.netrsc.org Such strategies are part of a broader effort to create functional molecules through the photoactivation of electron donor-acceptor (EDA) complexes. rsc.org

Table 1: Synthesized Donor-Acceptor (D-A) Type Zn(II) Complexes

| Complex ID | Formula | Ligand | Synthesis Method |

|---|---|---|---|

| Complex 1 | [Zn₂(L¹)₂(MeCN)(MeOH)]·(MeCN) | L¹: 2-Amino-3-[(2-hydroxy-naphthalene-1-ylmethylene)-amino]-but-2-enedinitrile | Room temperature evaporation |

| Complex 2 | [ZnL²(H₂O)] | L²: 2-[(4-chloro-2-hydroxy-benzylidene)-amino]-3-[(2-hydroxy-naphthalene-1-ylmethylene)-amino]-but-2-enedinitrile | Reaction of ligand with Zn(OAc)₂·2H₂O |

Data sourced from researchgate.netrsc.org.

The this compound molecule, in its various forms (e.g., fumaronitrile (B1194792), maleonitrile), can function as a π-acceptor ligand. researchgate.netlibretexts.orglibretexts.org This behavior stems from the presence of empty, low-energy π* antibonding molecular orbitals associated with the C=C double bond and the nitrile (C≡N) groups. libretexts.orgquora.com These orbitals can accept electron density from filled d-orbitals of a transition metal, a process known as π-backbonding. libretexts.org This interaction is crucial in stabilizing metal complexes, particularly those with metals in low oxidation states.

A clear example is the coordination of (E)-But-2-enedinitrile (fumaronitrile) to a zero-valent palladium center. In the complex [Pd(C₄H₂N₂)(C₂₂H₂₄N₂)], the fumaronitrile group is π-bonded to the palladium atom through its olefinic carbon atoms. researchgate.net This mode of coordination demonstrates the ligand's ability to accept electron density from the d¹⁰ palladium(0) center into its π* orbitals. researchgate.netlibretexts.org The redox-active nature of ligands derived from diaminomaleonitrile further underscores their non-innocent, π-accepting character in transition metal complexes. rsc.orgthiet.edu.eg

Diaminomaleonitrile (DAMN) is a highly versatile precursor for synthesizing Schiff base ligands used in coordination chemistry. researchgate.net The condensation reaction between the amino groups of DAMN and various aldehydes or ketones yields multidentate ligands capable of forming stable complexes with a wide array of transition metals. mdpi.comresearchgate.net

The synthesis typically involves the direct reaction of DAMN with a carbonyl compound, often an aldehyde like salicylaldehyde (B1680747) or its derivatives. researchgate.netmdpi.com For example, DAMN reacts with one molecule of salicylaldehyde to form a tridentate ligand, which can then coordinate with metals like copper(II) and nickel(II). mdpi.com Asymmetric Schiff base ligands can also be prepared by protecting one amino group of DAMN before reacting the other with an aldehyde, followed by complexation with a metal salt like Zn(NO₃)₂. google.com

A broad range of metal complexes have been synthesized using this methodology, including those of palladium(II), zinc(II), uranyl(VI), chromium(III), manganese(II), iron(III), cobalt(II), and cadmium(II). researchgate.netresearchgate.netresearchgate.net The synthesis of palladium(II) complexes with DAMN-based Schiff-base ligands, for instance, has been explored for their catalytic activity in Suzuki-Miyaura coupling reactions. researchgate.netdntb.gov.ua Uranyl nitrate (B79036) reacts with the Schiff base 2,3-bis[(4-diethylamino-2-hydroxybenzylidene)amino]this compound to form a complex where the ligand occupies the equatorial coordination plane of the uranyl ion. researchgate.net These syntheses are generally straightforward, often carried out in a single step with easy isolation of the product, making DAMN-derived Schiff bases valuable "privileged ligands" in coordination chemistry. researchgate.net

Coordination Behavior of this compound as a π-Acceptor Ligand

Structural and Electronic Properties of Coordination Compounds

The coordination of this compound-based ligands to metal centers imparts specific structural and electronic characteristics to the resulting complexes, which can be elucidated through crystallographic and spectroscopic techniques.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes, revealing details about coordination geometry, bond lengths, and bond angles.

In the palladium(0) complex with fumaronitrile, [Pd(C₄H₂N₂)(C₂₂H₂₄N₂)], the palladium atom is coordinated to two imine nitrogen atoms from a camphor-derived ligand and to the two olefinic carbon atoms of the π-bonded fumaronitrile. researchgate.net The geometry around the palladium is distorted, with an N-Pd-N bite angle of 77.31 (9)°. researchgate.net

For the D-A type zinc complex [ZnL²(H₂O)], crystallographic analysis shows that the zinc atom is five-coordinate, adopting a {ZnN₂O₃} geometry. researchgate.net The coordination sphere consists of two phenoxy oxygen atoms, two imino nitrogen atoms from the Schiff base ligand, and one oxygen atom from a coordinated water molecule. researchgate.net

Uranyl complexes with the tetradentate Schiff base ligand derived from DAMN, (salmnt((Et₂N)₂)H₂), show that the ligand becomes distorted upon coordination to the uranyl moiety, in contrast to the planar structure of the free ligand. researchgate.net The analysis of various Schiff bases derived from DAMN, such as 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]this compound, confirms their existence in the phenol-imine tautomeric form in the solid state, stabilized by intramolecular hydrogen bonds. researchgate.net

Table 2: Selected Crystallographic Data for this compound-Based Complexes

| Compound / Complex | Crystal System | Space Group | Key Geometric Feature(s) | Reference(s) |

|---|---|---|---|---|

| [Pd(C₄H₂N₂)(C₂₂H₂₄N₂)] | - | - | Pd(0) π-bonded to olefinic carbons; N-Pd-N angle = 77.31 (9)° | researchgate.net |

| [ZnL²(H₂O)] | - | - | Five-coordinate Zn(II) with {ZnN₂O₃} geometry | researchgate.net |

| [UO₂(salmnt((Et₂N)₂))(H₂O)] | - | - | Distorted ligand geometry upon coordination to UO₂²⁺ | researchgate.net |

| 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]this compound | Monoclinic | P2₁/c | Planar molecule; intramolecular O-H···N hydrogen bond | researchgate.net |

| (Z)-2-Amino-3-[(E)-benzylideneamino]this compound | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit | nih.gov |

Data sourced from researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.

Spectroscopic methods are essential for characterizing the electronic properties of this compound complexes. Fluorescence spectroscopy, in particular, has revealed interesting photophysical behaviors.

The D-A type Zn(II) complexes synthesized from DAMN-based Schiff bases exhibit notable fluorescence. researchgate.netrsc.org The ligand L¹ is weakly fluorescent in a THF solution but shows bright yellow fluorescence in the solid state, a phenomenon known as aggregation-induced emission (AIE). researchgate.net Upon complexation, the fluorescence emission of both Complex 1 and Complex 2 shows a significant red-shift compared to the free ligand in THF solution. researchgate.netrsc.org These complexes also function as selective fluorescent probes for iodide ions, with the fluorescence being quenched upon interaction with I⁻. researchgate.netrsc.org

Uranyl complexes with DAMN-derived Schiff base ligands display intense absorption bands in the visible region of their electronic spectra, attributed to intramolecular charge transfer (ICT) transitions. rsc.orgresearchgate.net Their luminescence properties are characterized by short lifetimes (< 5 ns), indicating that the emission originates from ligand-centered excited states rather than from the metal center. rsc.orgresearchgate.net The solid-state photoluminescence quantum yields (PLQYs) for these uranyl complexes are typically low, around 1%. researchgate.net In contrast, certain lanthanide-salen complexes derived from this compound ligands can exhibit strong ligand-centered fluorescence with quantum yields as high as 62%. pku.edu.cn Infrared spectroscopy is also useful, as the characteristic nitrile (C≡N) stretching frequency (~2200–2237 cm⁻¹) would be expected to shift upon coordination to a metal center.

Table 3: Photophysical Properties of this compound-Based Complexes

| Complex / Ligand | Property | Observation | Reference(s) |

|---|---|---|---|

| Ligand L¹ | Fluorescence | Aggregation-Induced Emission (AIE) | researchgate.net |

| Zn(II) Complexes 1 & 2 | Fluorescence | Red-shift in emission compared to free ligand; selective quenching by iodide | researchgate.netrsc.org |

| Uranyl-salmnt Complexes | Absorption | Intense visible bands due to Intramolecular Charge Transfer (ICT) | rsc.orgresearchgate.net |

| Uranyl-salmnt Complexes | Emission | Ligand-centered fluorescence; low quantum yield (~1%) | researchgate.net |

| Lanthanide-salen Complexes | Emission | Strong ligand-centered fluorescence; quantum yields up to 62% | pku.edu.cn |

Data sourced from researchgate.netrsc.orgrsc.orgresearchgate.netpku.edu.cn.

Crystallographic Analysis of Metal-Ligand Geometries

Role of this compound Ligands in Catalysis and Materials Science

This compound isomers, maleonitrile (B3058920) and fumaronitrile, serve as versatile ligands in coordination and organometallic chemistry, influencing catalytic processes and forming the basis for advanced materials. Their unique electronic and steric properties, stemming from the conjugated dinitrile structure, allow them to participate in a variety of chemical transformations and assemble into functional architectures.

In catalysis, organometallic complexes featuring this compound ligands are employed in several key industrial and research reactions. wikipedia.orgsolubilityofthings.com The electron-withdrawing nature of the nitrile groups can modulate the electronic properties of the metal center, impacting the activity and selectivity of the catalyst. solubilityofthings.comcmu.edu For instance, fumaronitrile has been utilized as an electron-deficient alkene ligand to stabilize Ni(0) precatalysts for use in high-throughput experimentation for Suzuki and C-N coupling reactions. nih.gov While these fumaronitrile-stabilized complexes were found to be effective, their activity can differ from other stabilized analogs, highlighting the significant effect of the stabilizing ligand on catalytic performance. nih.gov

Fumaronitrile also participates directly in catalytic reactions such as alkene cross-metathesis. ifpenergiesnouvelles.fr It can be reacted with bio-sourced alkenes, like methyl oleate (B1233923) or other unsaturated plant oil derivatives, using ruthenium catalysts to produce nitrile esters, which are precursors to polyamides. ifpenergiesnouvelles.fr In other advanced applications, fumaronitrile acts as a guest effector molecule in supramolecular cage catalysis. uva.nlresearchgate.net By binding within a molecular cage that catalyzes a reaction on its exterior, fumaronitrile can alter the electronic properties of the metal and transiently modulate the catalytic rate. uva.nlresearchgate.net Theoretical studies have also investigated the role of trans-1,2-dicyanoethylene (fumaronitrile) as an additive in facilitating C-C reductive elimination from palladium complexes, a fundamental step in many cross-coupling reactions. capes.gov.br

Table 1: Applications of this compound Ligands in Catalysis

| Catalytic Application | This compound Isomer | Metal/Catalyst System | Role of Ligand | Research Finding |

|---|---|---|---|---|

| Precatalyst Stabilization | Fumaronitrile | Ni(0) complexes | Stabilizing ligand | Produces soluble and stable Ni(0) precatalysts for high-throughput Suzuki and C-N coupling reactions. nih.gov |

| Alkene Cross-Metathesis | Fumaronitrile | Ruthenium catalysts | Reactant/Ligand | Reacts with unsaturated plant oil derivatives to form nitrile esters, precursors for polyamides. ifpenergiesnouvelles.fr |

| Supramolecular Catalysis | Fumaronitrile | Pt₂L₄ molecular cage | Guest effector | Modulates the rate of a Pt-catalyzed cyclization reaction by binding within the cage. uva.nlresearchgate.net |

| Reductive Elimination | Fumaronitrile (trans-1,2-dicyanoethylene) | Palladium complexes | Additive/Promoter | DFT studies show it facilitates C-C bond formation from palladium centers. capes.gov.br |

| Ammoxidation | Maleonitrile/Fumaronitrile | Vanadium/Tungsten oxides on a carrier | Product | Catalyst used for the preparation of fumaronitrile and/or maleonitrile from C₄ hydrocarbons. google.com |

In the realm of materials science, the this compound framework is a valuable building block for synthesizing polymers and functional materials. ontosight.aiontosight.ai The dinitrile functionality is particularly useful for creating polymers with enhanced thermal stability. For example, incorporating fumaronitrile into acrylonitrile (B1666552) copolymers leads to terpolymers with higher char yields compared to copolymers without it, a result attributed to crosslinking through nitrile-nitrile interactions during carbonization. Maleonitrile derivatives are also used to prepare polymers and resins. dergipark.org.tr

The ability of this compound and its derivatives to coordinate with metal ions has led to the development of coordination polymers and materials with interesting optical, magnetic, or electrical properties. dergipark.org.trontosight.aimdpi.com The solubility of modified maleonitriles in organic solvents enhances their utility in developing materials for sensors. dergipark.org.tr The unique structure of this compound derivatives, with their conjugated systems, makes them candidates for advanced materials like organic light-emitting diodes (OLEDs) or nonlinear optical materials. ontosight.aicymitquimica.com Furthermore, maleonitrile is a precursor in the synthesis of larger, complex structures like macrocyclic porphyrazines, which have applications in molecular materials. dergipark.org.tr

Table 2: Applications of this compound in Materials Science

| Material Type | This compound Isomer/Derivative | Function/Application | Key Research Finding |

|---|---|---|---|

| Thermally Stable Polymers | Fumaronitrile | Comonomer | Incorporation into acrylonitrile/butyl acrylate (B77674) copolymers increases char yield at 950°C to ~45% via nitrile crosslinking. |

| Coordination Polymers | Maleonitrile/Fumaronitrile | Ligand/Building Block | Forms multi-dimensional structures with metal ions, showing potential as photocatalysts. mdpi.comrero.ch |

| Precursors to Macrocycles | Maleonitrile | Synthetic Precursor | Used to synthesize porphyrazine derivatives, which are useful in molecular materials. dergipark.org.tr |

| Optical/Electronic Materials | Substituted But-2-enedinitriles | Functional Component | The conjugated structure offers potential for use in OLEDs and nonlinear optical materials. ontosight.aicymitquimica.com |

| Metal Ion Sensors | Crown ether-substituted Maleonitriles | Sensing Component | Enhanced solubility in organic solvents makes them suitable for developing sensors for metal ions. dergipark.org.tr |

Advanced Applications and Research Frontiers

Materials Science Innovations Utilizing But-2-enedinitrile Derivatives

The versatility of this compound derivatives makes them valuable building blocks in the creation of novel materials with tailored electronic, optical, and polymeric properties.

Development of Organic Semiconductors and Electronic Materials

Derivatives of this compound are being actively explored for their potential in organic electronics. The core structure of these molecules provides a basis for creating organic semiconductors, which are essential components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comontosight.aicsfusion.org The synthesis of organic semiconductors is a complex process that relies on precise molecular design to achieve the desired electronic and optical properties. csfusion.org

Di(azomethine) compounds that are derived from diaminomaleonitrile (B72808) (DAMN), a hydrogenated derivative of this compound, have been the subject of extensive study for their semiconductor applications. researchgate.netiucr.org These materials are of interest for creating high-performance, air-stable, and reproducible p-channel organic semiconductors for OFETs. sigmaaldrich.com The incorporation of this compound-based structures into larger π-conjugated systems is a strategy for developing new and superior organic semiconductor materials. sigmaaldrich.com For instance, the unique structure of certain this compound derivatives, such as 2,3-bis(3,4-dimethoxyphenyl)-, (Z)-, gives them interesting optical and electronic properties that make them candidates for advanced materials development. ontosight.ai

Some this compound derivatives exhibit properties that could be harnessed for unique electronic functions. For example, researchers have investigated materials that undergo double-proton transfer, which may lead to unique capabilities as electronic functional materials. riken.jp The development of solution-based synthesis methods is also making it easier to fabricate large-area, flexible organic devices from these materials. csfusion.org

Applications in Dye, Pigment, and Thermostable Optical Material Production

The chromophoric nature of many this compound derivatives makes them suitable for use in the production of dyes and pigments. lookchem.com A chromogen-chromophore structure with an auxochrome is typically required to create a dye, and the this compound framework can be part of the chromogen. ifc.org Diaminomaleonitrile, a key derivative, serves as a starting material for a wide array of colorants used in plastics, textiles, and printing inks. lookchem.com

Specifically, di(azomethine) compounds derived from diaminomaleonitrile have been extensively studied for their application as dyes. researchgate.netiucr.org The reaction of diaminomaleonitrile with aromatic aldehydes can produce monoimines, which are not only important synthetic intermediates but have also shown great potential in the thermostable optical material industry. mdpi.com

Furthermore, the unique chemical structure of compounds like (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound suggests their potential in dye and pigment production. The development of cyanostyrene derivatives with aggregation-induced emission characteristics, such as 2,3-Bis-[4-(2-{4-[phenyl-(4-triphenylvinyl-phenyl)-amino]-phenyl}-vinyl)-phenyl]-but-2-enedinitrile (DTTB), has led to intense solid-state fluorescence with near-infrared (NIR) emission, which is highly desirable for biotechnology applications. nih.gov These materials can be encapsulated to form nanoparticles with highly efficient NIR luminescence, suitable for bioimaging. nih.gov The search for new ultraviolet (UV) optical materials has also led to the investigation of various chemical systems, and this compound derivatives with their tunable optical properties could play a role in this area. rsc.org

| This compound Derivative Class | Application Area | Key Findings/Potential | Citation |

|---|---|---|---|

| Di(azomethine) compounds from DAMN | Dyes and Pigments | Extensively studied for their applications as dyes. | researchgate.netiucr.org |

| Monoimines from DAMN and aromatic aldehydes | Thermostable Optical Materials | Demonstrated great potential for use in this industry. | mdpi.com |

| (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]this compound | Dyes and Pigments | Unique chemical structure imparts desirable properties for these applications. | |

| Cyanostyrene derivatives (e.g., DTTB) | Near-Infrared (NIR) Fluorophores | Exhibit intense solid-state fluorescence and aggregation-induced emission, suitable for bioimaging. | nih.gov |

Exploration as Precursors or Building Blocks for Novel Polymers

This compound derivatives are valuable monomers for the synthesis of novel polymers with unique properties. Diaminomaleonitrile (DAMN), a derivative of this compound, can be reacted with unsaturated aldehydes to form monomeric units such as acrodamn, methacrodamn, and crotodamn. google.com These monomers can undergo thermal polymerization at relatively moderate temperatures (120°C to 140°C) to produce soluble, hyperbranched polymers. google.com This polymerization occurs via a Michael addition mechanism, resulting in a high yield without the formation of small molecules or gas evolution. google.com

The resulting polymers from these DAMN-based monomers have outstanding thermal properties. google.com The ability to create a variety of polymer structures, including linear, star-shaped, and bottlebrush polymers, opens up possibilities for applications such as drug delivery and medical imaging. agchemigroup.eu

The exploration of novel monomers is a continuous effort in polymer science. For example, researchers have developed sugar-derived monomers for conjugate addition polymerization to create sustainable, high-performance polymers. rsc.org Similarly, the use of this compound derivatives contributes to the diversity of available monomers for creating polymers with specific functionalities. The study of radical ring-opening polymerization of other cyclic monomers also provides insights into new polymerization methods that could potentially be applied to this compound-based systems. mdpi.com

Influence of Structural Features (e.g., trifluoromethyl groups) on Material Properties

The introduction of specific functional groups onto the this compound backbone can significantly alter the properties of the resulting materials. The trifluoromethyl (CF3) group, for instance, is known for its strong electron-withdrawing nature. tcichemicals.com When incorporated into aromatic compounds, the CF3 group can have a profound effect on the electronic properties of the material, which is a critical factor in the development of organic electronic materials. tcichemicals.com

The presence of an electron-withdrawing substituent like a trifluoromethyl group can lead to a considerable increase in the acidity of the compound. mdpi.com This modification of electronic properties can be leveraged to fine-tune the performance of materials derived from this compound for specific applications. While selective transformations of the C-F bond in trifluoromethyl groups remain challenging, progress in this area could further expand the utility of these compounds in synthetic organic chemistry. tcichemicals.com The potential use of this compound derivatives with trifluoromethyl groups in developing new materials with specific electronic or reactive properties is an active area of research. smolecule.com

Astrochemistry and Extraterrestrial Chemical Pathways

The study of chemical processes in space, or astrochemistry, has revealed the presence of a rich variety of organic molecules in interstellar clouds and planetary atmospheres, including unsaturated dinitriles.

Formation Routes of Unsaturated Dinitriles in Cold Interstellar Clouds and Planetary Atmospheres